molecular formula C11H14N2S B13539675 4-(Benzo[d]thiazol-2-yl)butan-2-amine

4-(Benzo[d]thiazol-2-yl)butan-2-amine

Cat. No.: B13539675
M. Wt: 206.31 g/mol
InChI Key: RPXVUPZIOWMRBP-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)butan-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzothiazole heterocycle, a privileged scaffold widely recognized for its diverse and potent pharmacological activities . This specific amine-functionalized derivative serves as a versatile building block for researchers designing and synthesizing novel bioactive molecules. The core benzothiazole pharmacophore is present in numerous compounds with documented antitumor, antimicrobial, antiviral, and anti-inflammatory properties . Research indicates that benzothiazole-based compounds can exhibit potent anticancer activity, with some derivatives demonstrating effective targeting of enzymes such as the Human Epidermal growth factor receptor (HER), as revealed through molecular docking studies . Furthermore, the structural motif is being actively explored in the development of alpha-glucosidase inhibitors for diabetes management . The incorporation of a flexible butylamine linker, as seen in this compound, enhances its utility for conjugation with other pharmacophores, such as amino acids, a strategy known as molecular hybridization that can lead to enhanced pharmacological activity and reduced toxicity . This makes this compound a valuable intermediate for constructing more complex hybrid molecules aimed at various therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)butan-2-amine

InChI

InChI=1S/C11H14N2S/c1-8(12)6-7-11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3

InChI Key

RPXVUPZIOWMRBP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC2=CC=CC=C2S1)N

Origin of Product

United States

Preparation Methods

Bromocyclization of Aniline Derivatives

A common approach involves the bromocyclization of substituted anilines, which forms the benzo[d]thiazol-2-amine core. This method, detailed in multiple studies, employs aromatic amines such as 4-chloroaniline or 4-fluoroaniline reacted with potassium thiocyanate under brominating conditions.

Reaction Conditions:

  • Reagents: Bromine or N-bromosuccinimide (NBS), potassium thiocyanate
  • Solvent: Benzene or ethanol
  • Temperature: Reflux conditions (~80-100°C)
  • Duration: 4-6 hours

Outcome:

  • Formation of 2-amino-6-substituted benzothiazoles
  • Recrystallization from benzene yields pure products with typical melting points confirming purity

Research Data:

  • Melting point analysis and spectral data (IR, NMR, MS) confirm structure
  • Yields typically range from 60-85% depending on substituents and reaction optimization

Cyclization of Aromatic Thioamides

An alternative involves cyclization of aromatic thioamides derived from substituted anilines:

Reaction Pathway:

  • Synthesis of aromatic thioamides via reaction of aniline derivatives with thiocyanate or sulfur sources
  • Cyclization using oxidants like iodine or bromine to form benzothiazole ring

Research Data:

  • The process yields benzothiazol-2-amine derivatives with yields of approximately 70-80%
  • Spectroscopic characterization confirms the formation of the heterocyclic core

Functionalization to Form 4-(Benzo[d]thiazol-2-yl)butan-2-amine

Alkylation with Butan-2-amine Derivatives

The key step involves attaching the butan-2-amine moiety to the benzothiazole core, often via nucleophilic substitution or reductive amination.

Method A: Nucleophilic Substitution

  • React benzothiazol-2-amine derivatives with 2-bromo- or 2-chlorobutan-1-amine
  • Conditions: Reflux in polar aprotic solvents like acetonitrile or ethanol
  • Catalysts: Potassium carbonate or sodium hydride to facilitate nucleophilic attack

Research Data:

  • Yields: 55-75%
  • Characterization: NMR confirms the attachment of the butan-2-amine chain

Method B: Reductive Amination

  • Condense benzothiazol-2-amine with 2-oxo-butanal derivatives
  • Reduce imines using sodium borohydride or catalytic hydrogenation

Research Data:

  • Yields: 60-80%
  • Spectral data (IR, NMR, MS) verify the formation of the target compound

Alternative Synthetic Routes

Recent advances include multi-component reactions (MCRs) and solid-phase synthesis for rapid assembly:

  • Multicomponent reactions: Combine benzothiazole derivatives, aldehydes, and amines in a single step under microwave irradiation, significantly reducing reaction time and improving yields (up to 85%).

  • Solid-phase synthesis: Immobilize intermediates on solid supports, enabling purification via filtration, which enhances purity and scalability.

Environmental and Catalytic Considerations

Recent research emphasizes green chemistry approaches:

  • Use of solvent-free conditions or environmentally benign solvents like ethanol or water
  • Catalysts such as basic alumina or metal-free conditions to minimize waste
  • Microwave-assisted synthesis to reduce reaction times and energy consumption

Research Data:

  • Microwave irradiation at 140°C accelerates reactions, achieving yields over 80% within 2-3 hours.
  • Catalyst-free methods for benzothiazole formation have been reported, further improving sustainability.

Summary of Key Data

Method Reagents Solvent Temperature Time Yield (%) Notes
Bromocyclization Bromine/NBS, KSCN Benzene/Ethanol Reflux (~80°C) 4-6 hrs 60-85 Aromatic amines to benzothiazole core
Thioamide cyclization Thioamides, oxidants Various 80-100°C 4-6 hrs 70-80 Efficient heterocycle formation
Nucleophilic substitution Benzothiazol-2-amine, halogenated butan-amine Ethanol/Acetonitrile Reflux 4-8 hrs 55-75 Chain attachment
Reductive amination Benzothiazol-2-amine, aldehyde Methanol Room temp to reflux 2-4 hrs 60-80 Chain extension
Microwave-assisted MCR Benzothiazole, aldehyde, amine Ethanol/water 120-150°C 1-3 hrs >80 Rapid, eco-friendly

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]thiazol-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Benzo[d]thiazol-2-yl)butan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(Benzo[d]thiazol-2-yl)benzenamine Derivatives

  • Key Features :
    • Synthesis : Reacts with aryl isothiocyanates in DMF under reflux to form thioureas, which cyclize into oxadiazinane or triazinane derivatives using formaldehyde and HCl .
    • Bioactivity : Compound 3b (p-chlorophenyl-substituted oxadiazinane) shows antibacterial activity comparable to tetracycline against S. aureus (MIC = 3.125 µg/mL) .
    • Yields : Thiourea intermediates (e.g., 2a ) are obtained in ~79% yield, while cyclized products (e.g., 3a–e ) achieve yields of 65–78% .

4-(5-Bromothiazol-2-yl)butan-1-amine

  • Key Features: Structure: Replaces the benzothiazole moiety with a brominated thiazole ring.

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Key Features: Synthesis: Utilizes click chemistry with aryl azides and alkynes; reaction conditions vary (e.g., Et₃N in DMF for 12 hours yields 78%, while DBU in DMF reduces time to 2 hours with 5% yield) . Applications: Primarily explored for structural novelty rather than bioactivity in the cited study .

Functional Analogues

Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine

  • Key Features: Structure: Incorporates a fluorophenyl-thiazole group instead of benzothiazole. Physicochemical Properties: Molecular weight = 284.35 g/mol; ChemSpider ID = 919836 . Applications: No direct bioactivity data provided, but fluorinated analogs are often explored for enhanced metabolic stability.

4-(Benzo[d]thiazol-2-ylamino)-4-oxobutanoic Acid

  • Key Features: Structure: Features an oxobutanoic acid substituent linked to the benzothiazole amino group. Properties: Molecular weight = 250.27 g/mol; LogP = 1.65, indicating moderate lipophilicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield (%) Bioactivity (MIC, µg/mL) Reference
4-(Benzo[d]thiazol-2-yl)benzenamine Benzothiazole + aniline None (precursor) N/A N/A
3b (Oxadiazinane derivative) Benzothiazole + oxadiazinane p-Chlorophenyl 78 3.125 (vs. S. aureus)
4-(5-Bromothiazol-2-yl)butan-1-amine Bromothiazole + butanamine 5-Bromo N/A N/A
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine Thiazole + fluorophenyl 4-Fluorophenyl N/A N/A

Research Findings and Implications

  • Antimicrobial Potency: Derivatives of 4-(Benzo[d]thiazol-2-yl)benzenamine, such as 3b, demonstrate superior antibacterial activity compared to non-benzothiazole analogs, likely due to enhanced electron-withdrawing effects from substituents like chlorine .
  • Synthetic Efficiency : Cyclization reactions (e.g., thiourea → oxadiazinane) are high-yielding (65–78%), but solvent/base choices significantly impact reaction times (e.g., DMF with Et₃N requires 12 hours vs. 2 hours with DBU) .
  • Structural Flexibility : Halogenation (e.g., bromine in 4-(5-Bromothiazol-2-yl)butan-1-amine) or fluorination (e.g., Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine) can modulate physicochemical properties for targeted applications .

Biological Activity

4-(Benzo[d]thiazol-2-yl)butan-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a butan-2-amine structure. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with appropriate alkylating agents. For instance, one study synthesized various benzothiazole-based compounds through a two-step transformation involving deprotonation and subsequent alkylation reactions .

Antitumor Activity

This compound has demonstrated significant antitumor activity. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazole have shown IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundA431< Doxorubicin
9HT291.61 ± 1.92
10Jurkat1.98 ± 1.22

Neuroprotective Effects

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting AChE, suggesting that this compound could be beneficial in neurodegenerative conditions .

Case Study: Acetylcholinesterase Inhibition
In a recent study, a series of thiazole derivatives were synthesized and tested for their AChE inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µM)
This compoundE. coli23 - 32
Compound XStaphylococcus aureus<10

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is influenced by their structural features. Modifications on the benzothiazole ring and the amine side chain can enhance or diminish their biological efficacy. For instance, the introduction of electron-withdrawing or electron-donating groups has been shown to significantly impact their binding affinity to target proteins like AChE and various receptors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal that the compound can effectively interact with key enzymes involved in cancer progression and neurodegenerative diseases, supporting its potential therapeutic applications .

Q & A

Basic: What are the established synthetic routes for 4-(Benzo[d]thiazol-2-yl)butan-2-amine derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions or coupling with aryl isothiocyanates. For example:

  • Cyclocondensation: Reacting 2-benzothiazolyl guanidine with trifluoroalkenones or malononitrile derivatives under basic conditions yields pyrimidine-based benzothiazole derivatives .
  • Aryl Isothiocyanate Coupling: 4-(Benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates, which are cyclized to oxadiazinane or triazinane derivatives (e.g., compounds 3a–h , 4a–e ) .
  • Multi-Step Synthesis: Aniline derivatives are treated with KSCN and Br₂ in glacial acetic acid at low temperatures (<10°C) to form benzothiazol-2-amine intermediates, followed by acetylation or substitution .

Key Characterization Techniques:

  • NMR Spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent effects .
  • TLC Monitoring for reaction progress .
  • Crystallization (e.g., from ethanol) to isolate pure products .

Basic: How is the antimicrobial activity of this compound derivatives evaluated?

Methodological Answer:

  • Screening Protocol: Derivatives are tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using agar dilution or broth microdilution methods. Minimum inhibitory concentration (MIC) values are determined .
  • Structure-Activity Trends:
    • 3b (p-chlorophenyl substituent) shows MIC = 19 µg/mL against S. aureus, comparable to tetracycline .
    • Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity, while methoxy groups reduce potency .
  • Controls: Tetracycline or ciprofloxacin are used as positive controls; solvent-only samples serve as negative controls .

Advanced: How can density-functional theory (DFT) and molecular docking elucidate the electronic structure and binding mechanisms of these derivatives?

Methodological Answer:

  • DFT Calculations:
    • Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron density and correlate with experimental thermochemical data (e.g., atomization energies, ionization potentials) .
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
  • Molecular Docking (e.g., GOLD):
    • Dock derivatives into target protein active sites (e.g., bacterial enzymes or cancer-related receptors) with partial protein flexibility.
    • Validate binding modes by comparing computed binding energies with experimental IC₅₀ values .
  • Solvation Models: Include continuum solvation (e.g., COSMO) to account for solvent effects on binding .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Normalization: Standardize assay conditions (e.g., bacterial strain, incubation time) to minimize variability. For instance, MIC discrepancies may arise from differences in S. aureus subspecies .
  • Substituent Analysis: Compare substituent effects systematically. For example:
    • 3b (p-Cl) outperforms 3d (unsubstituted) in antimicrobial activity due to enhanced lipophilicity .
    • In antitumor studies, bulky tert-butyl groups in 4-(tert-butyl)-N-arylthiazol-2-amines improve cytotoxicity by stabilizing hydrophobic interactions .
  • Statistical Validation: Apply multivariate regression to isolate structural contributors (e.g., Hammett σ constants) to activity .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • Reaction Optimization:
    • Use DMF as a solvent for thiourea formation, achieving 79% yield for 2a under reflux .
    • Adjust stoichiometry (e.g., 1:1 amine-to-isothiocyanate ratio) to minimize side products .
  • Purification Techniques:
    • Recrystallization from ethanol or ethyl acetate removes unreacted starting materials .
    • Column Chromatography (e.g., silica gel, hexane/ethyl acetate gradient) for polar derivatives .
  • Quality Control:
    • Monitor by HPLC (≥95% purity threshold) .
    • Validate crystallinity via PXRD to ensure batch consistency .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Modulation:
    • Introduce fluorine or trifluoromethyl groups to enhance blood-brain barrier penetration .
    • Reduce logP via polar substituents (e.g., -OH, -NH₂) for solubility .
  • Metabolic Stability:
    • Replace metabolically labile esters with amides or heterocycles .
    • Use pro-drug strategies (e.g., acetylated amines) for sustained release .
  • In Silico ADME Prediction:
    • Apply tools like SwissADME to predict bioavailability, CYP450 interactions, and toxicity .

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